molecular formula C17H14BrN3OS B2644470 N-(4-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 688335-26-4

N-(4-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2644470
CAS No.: 688335-26-4
M. Wt: 388.28
InChI Key: PIFWPXCHGFLBEL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is an organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a bromophenyl group, an imidazole ring, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 4-bromoaniline with 2-chloro-N-(1-phenyl-1H-imidazol-2-yl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the bromophenyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The bromophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity. The thioacetamide moiety can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
  • N-(4-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
  • N-(4-methylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Uniqueness

N-(4-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial for its interaction with biological targets.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3OS/c18-13-6-8-14(9-7-13)20-16(22)12-23-17-19-10-11-21(17)15-4-2-1-3-5-15/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFWPXCHGFLBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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